2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including inflammation and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide
- 2-(2-Fluorophenyl)pyrrolidine
Uniqueness
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both fluorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
IFEIHPIDERAHJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
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